molecular formula C12H17BrF3N3O B10975234 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide

Cat. No.: B10975234
M. Wt: 356.18 g/mol
InChI Key: DAWVZIUXBNSHJY-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively. The bromine and methyl groups contribute to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide
  • 2-[4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide

Uniqueness

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the bromine and methyl groups contribute to its binding affinity and selectivity .

Properties

Molecular Formula

C12H17BrF3N3O

Molecular Weight

356.18 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N,N-diethylpropanamide

InChI

InChI=1S/C12H17BrF3N3O/c1-5-18(6-2)11(20)8(4)19-7(3)9(13)10(17-19)12(14,15)16/h8H,5-6H2,1-4H3

InChI Key

DAWVZIUXBNSHJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)N1C(=C(C(=N1)C(F)(F)F)Br)C

Origin of Product

United States

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